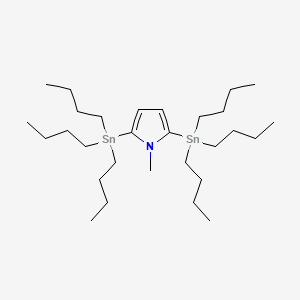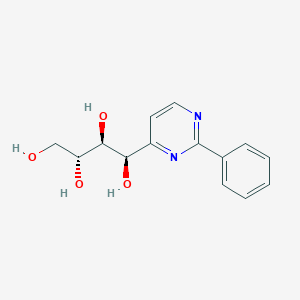
1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- is a chemical compound with the molecular formula C14H16N2O4 It is characterized by the presence of a butanetetrol backbone with a phenyl-pyrimidinyl substituent
Métodos De Preparación
The synthesis of 1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the butanetetrol backbone, followed by the introduction of the phenyl-pyrimidinyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining purity and efficiency .
Análisis De Reacciones Químicas
1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carbonyl compounds or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines, depending on the reducing agent.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. .
Aplicaciones Científicas De Investigación
1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- involves its interaction with molecular targets such as enzymes or receptors. The phenyl-pyrimidinyl group may play a crucial role in binding to these targets, influencing biological pathways and exerting its effects. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- can be compared with similar compounds such as:
1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2R,3S): Differing in stereochemistry, which may affect its reactivity and applications.
1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1S,2R,3R): Another stereoisomer with potentially different biological activities. The uniqueness of 1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- lies in its specific stereochemistry, which can influence its chemical behavior and applications
Propiedades
Número CAS |
652972-41-3 |
|---|---|
Fórmula molecular |
C14H16N2O4 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
(1R,2S,3R)-1-(2-phenylpyrimidin-4-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C14H16N2O4/c17-8-11(18)13(20)12(19)10-6-7-15-14(16-10)9-4-2-1-3-5-9/h1-7,11-13,17-20H,8H2/t11-,12-,13-/m1/s1 |
Clave InChI |
ZBYQVRIXXYVMGR-JHJVBQTASA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NC=CC(=N2)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=CC(=N2)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


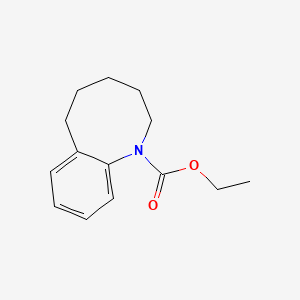
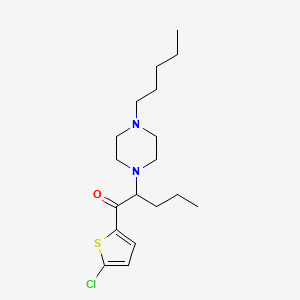

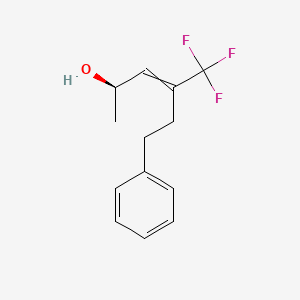
![3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12540529.png)

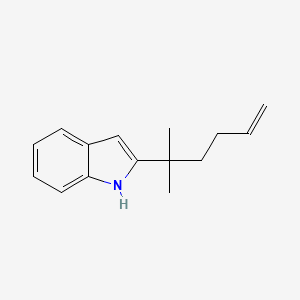
![N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12540543.png)
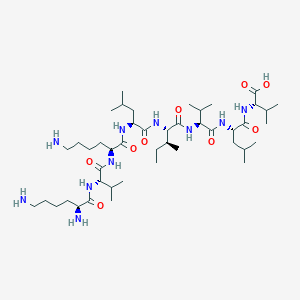
![1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12540546.png)
methylidene}amino]benzoic acid](/img/structure/B12540553.png)
![Phosphonic acid, [2-phosphono-1-(4-pyridinyl)ethyl]-](/img/structure/B12540561.png)
![2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline](/img/structure/B12540565.png)
